![molecular formula C12H18N2O B12523598 N-Methyl-N-[3-(4-methylanilino)propyl]formamide CAS No. 821780-03-4](/img/structure/B12523598.png)
N-Methyl-N-[3-(4-methylanilino)propyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[3-(4-methylanilino)propyl]formamide is an organic compound with the molecular formula C12H18N2O It is a derivative of aniline and is characterized by the presence of a formamide group attached to a propyl chain, which is further connected to a methyl-substituted aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(4-methylanilino)propyl]formamide typically involves the reductive N-methylation of nitro compounds. One common method is the direct reductive N-methylation of nitro compounds using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde . This method avoids the need for pre-preparation of NH-free amines, thereby simplifying the separation and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes utilize catalytic systems and hydrogenation techniques to convert nitro compounds into the desired N-methylated amines. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(4-methylanilino)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Methyl-N-[3-(4-methylanilino)propyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for other industrially important compounds
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(4-methylanilino)propyl]formamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Methyl-N-[3-(4-methylanilino)propyl]formamide can be compared with other similar compounds, such as:
N-Methylaniline: An aniline derivative with a similar structure but lacking the formamide group
N-Methyl-4-nitroaniline: A compound with a nitro group instead of a formamide group, used in different applications.
N-Methyl-N-(methylbenzyl)formamide: Another formamide derivative with a different substitution pattern.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
821780-03-4 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-methyl-N-[3-(4-methylanilino)propyl]formamide |
InChI |
InChI=1S/C12H18N2O/c1-11-4-6-12(7-5-11)13-8-3-9-14(2)10-15/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI Key |
DXCKZMAMHPWIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCN(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


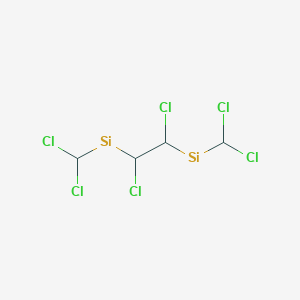
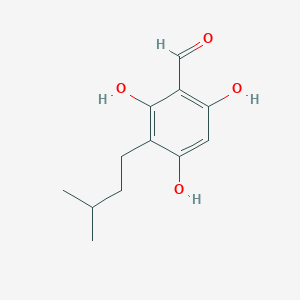
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)

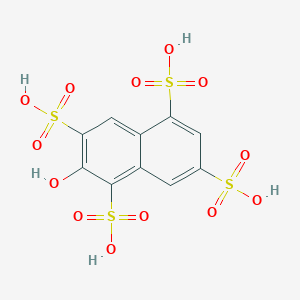
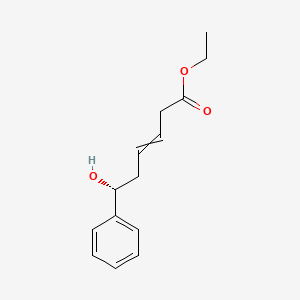
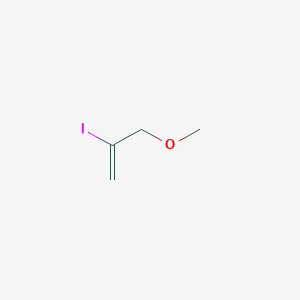
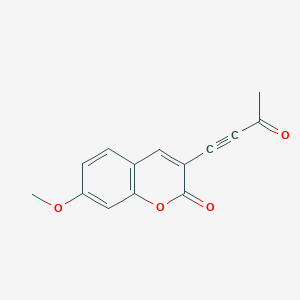
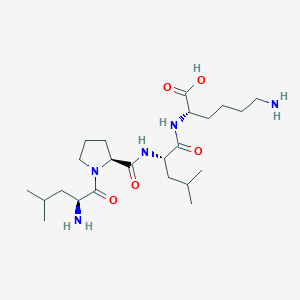
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
